![molecular formula C6H11NO3 B14363440 2-[Ethyl(formyl)amino]ethyl formate CAS No. 93625-19-5](/img/structure/B14363440.png)
2-[Ethyl(formyl)amino]ethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(formyl)amino]ethyl formate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed when ethanol reacts with formic acid, resulting in a structure that includes both an ethyl group and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(formyl)amino]ethyl formate typically involves the esterification of ethanol with formic acid. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the product, which helps in achieving high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(formyl)amino]ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted esters
Scientific Research Applications
2-[Ethyl(formyl)amino]ethyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2-[Ethyl(formyl)amino]ethyl formate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formic acid and ethanol, which can then participate in various biochemical pathways. The formyl group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl formate: An ester formed from ethanol and formic acid, similar in structure but without the formyl group.
Methyl formate: An ester formed from methanol and formic acid, with a simpler structure.
Ethyl acetate: An ester formed from ethanol and acetic acid, commonly used as a solvent.
Uniqueness
2-[Ethyl(formyl)amino]ethyl formate is unique due to the presence of both an ethyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
93625-19-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-[ethyl(formyl)amino]ethyl formate |
InChI |
InChI=1S/C6H11NO3/c1-2-7(5-8)3-4-10-6-9/h5-6H,2-4H2,1H3 |
InChI Key |
OVXXKHMDHLZQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



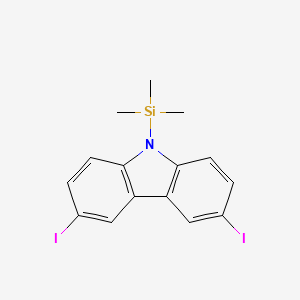
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
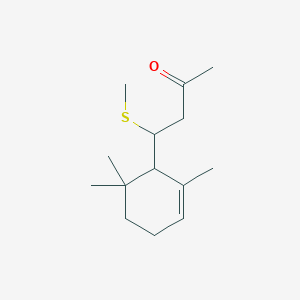
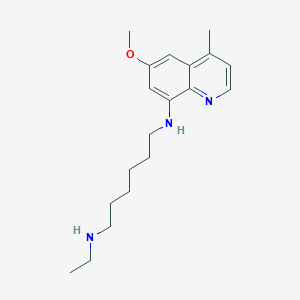


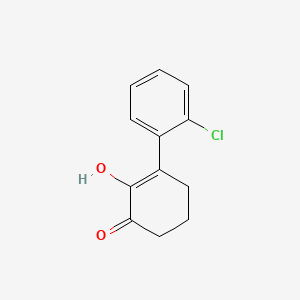

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

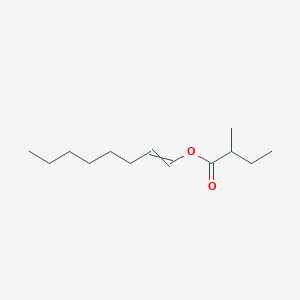
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
